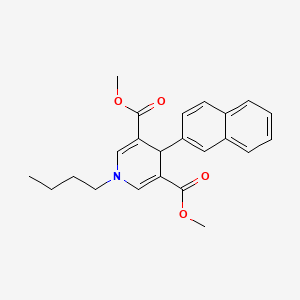
dimethyl 1-butyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Descripción general
Descripción
Dimethyl 1-butyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as DMNP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a type of pyridine-based compound that has been synthesized using different methods.
Aplicaciones Científicas De Investigación
Dimethyl 1-butyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been studied extensively in the scientific community due to its potential applications in various fields. It has been shown to have antimicrobial, antifungal, and anticancer properties. dimethyl 1-butyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been used as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. It has also been studied for its potential use in drug delivery systems and as a fluorescent probe for imaging.
Mecanismo De Acción
The mechanism of action of dimethyl 1-butyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins in the body. dimethyl 1-butyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the body. This inhibition leads to an increase in acetylcholine levels, which has been shown to improve cognitive function in animal models. dimethyl 1-butyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to the potential use of dimethyl 1-butyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate as an anticancer agent.
Biochemical and Physiological Effects:
dimethyl 1-butyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have various biochemical and physiological effects in animal models. It has been shown to improve cognitive function, reduce inflammation, and inhibit cancer cell growth. dimethyl 1-butyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases. However, further research is needed to fully understand the biochemical and physiological effects of dimethyl 1-butyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl 1-butyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate has various advantages and limitations for lab experiments. One advantage is its ease of synthesis, which allows for large-scale production. dimethyl 1-butyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate is also stable and can be stored for extended periods without degradation. However, dimethyl 1-butyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate has limited solubility in water, which may limit its use in certain experiments. dimethyl 1-butyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to have low toxicity in animal models, which is an advantage for its potential use as a therapeutic agent.
Direcciones Futuras
There are various future directions for the study of dimethyl 1-butyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One direction is the further investigation of its potential use as a therapeutic agent for various diseases. dimethyl 1-butyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate has shown promise in animal models for the treatment of cancer, Alzheimer's disease, and diabetes. Further research is needed to fully understand its potential as a therapeutic agent. Another direction is the development of new synthesis methods for dimethyl 1-butyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate. While the current method of synthesis is efficient, there may be other methods that can produce higher yields or more pure products. Finally, the use of dimethyl 1-butyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate as a fluorescent probe for imaging is an area of research that has potential for future development.
Conclusion:
dimethyl 1-butyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ease of synthesis, stability, and low toxicity make it an attractive compound for further study. dimethyl 1-butyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate has shown promise as a therapeutic agent for various diseases and as a fluorescent probe for imaging. Further research is needed to fully understand its potential applications and mechanisms of action.
Propiedades
IUPAC Name |
dimethyl 1-butyl-4-naphthalen-2-yl-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-4-5-12-24-14-19(22(25)27-2)21(20(15-24)23(26)28-3)18-11-10-16-8-6-7-9-17(16)13-18/h6-11,13-15,21H,4-5,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSRLYZZTOAFPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(C(=C1)C(=O)OC)C2=CC3=CC=CC=C3C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1-butyl-4-(naphthalen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N,N-diethyl-3-[(3-fluorobenzoyl)amino]benzamide](/img/structure/B4675601.png)
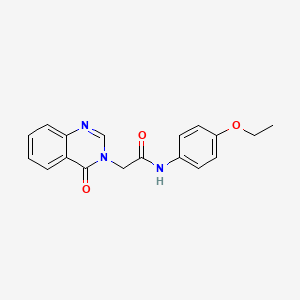
![1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B4675611.png)
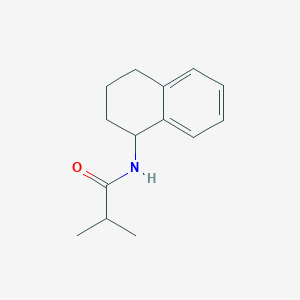
![3-{4-isobutyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4675620.png)
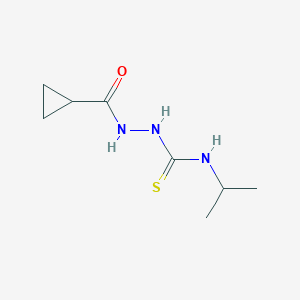
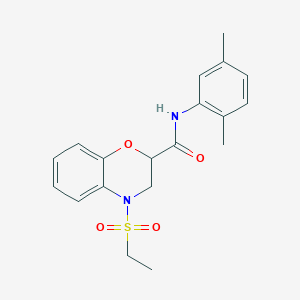
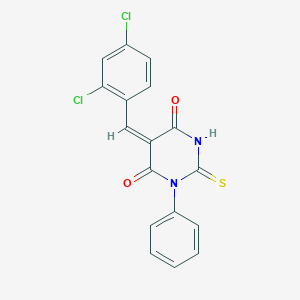
![N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B4675650.png)
![N-{2-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B4675652.png)
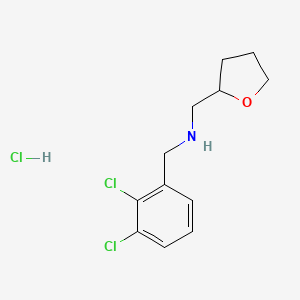

![2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxyethyl)acetamide](/img/structure/B4675679.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B4675688.png)